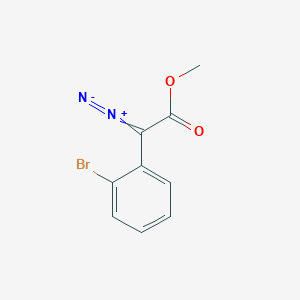

Methyl 2-(2-bromophenyl)-2-diazoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

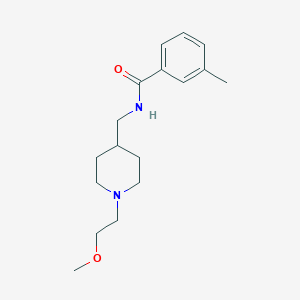

“Methyl 2-(2-bromophenyl)-2-diazoacetate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “Methyl 2-(2-bromophenyl)-2-diazoacetate” involves a base-mediated decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromophenyl)-2-diazoacetate” can be represented by the SMILES stringCOC(=O)Cc1ccccc1Br . The InChI key for this compound is AMVCFIFDMKEIRE-UHFFFAOYSA-N . Chemical Reactions Analysis

“Methyl 2-(2-bromophenyl)-2-diazoacetate” undergoes a base-mediated decarboxylative annulation with ynones to produce a broad range of benzoxepines . This reaction is highly regioselective and yields good results under transition-metal-free conditions .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromophenyl)-2-diazoacetate” is a solid compound . It has a molecular weight of 229.07 . The compound has a density of 1.445 and a flash point that is not applicable .Applications De Recherche Scientifique

Synthesis of Benzoxepines

Benzoxepines: are a class of organic compounds that have significant pharmaceutical applications. The base-promoted decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a straightforward method to access a broad range of benzoxepines . This process is highly efficient and offers high regioselectivity and good yields under transition-metal-free conditions . The ability to synthesize benzoxepines without the use of transition metals is particularly valuable, as it reduces the potential for metal contamination in pharmaceutical products.

Development of Transition-Metal-Free Reactions

The synthesis of complex molecules without the use of transition metals is a growing area of interest in organic chemistry. Methyl 2-(2-bromophenyl)-2-diazoacetate can be used in base-mediated decarboxylative annulations, representing a class of reactions that proceed efficiently in the absence of transition metals . This is not only environmentally friendly but also cost-effective, making it an attractive option for large-scale industrial applications.

Creation of Key Intermediates in Organic Synthesis

Methyl 2-(2-bromophenyl)-2-diazoacetate serves as a key intermediate in various organic synthesis processes. The compound’s structure allows for the formation of complex molecules through intramolecular nucleophilic aromatic substitution reactions . These intermediates can then be further functionalized to create a diverse array of chemical entities, which can be used in further research and development.

Gram-Scale Synthesis

The compound’s utility is demonstrated in its application in gram-scale synthesis, which is crucial for the production of sufficient quantities of chemical substances for research and industrial purposes . The ability to produce compounds on a gram scale ensures that enough material is available for thorough testing and evaluation, which is a critical step in the development of new drugs and materials.

High Regioselectivity in Chemical Reactions

Regioselectivity is an important consideration in chemical synthesis, as it determines the position at which a chemical reaction takes place on a molecule. Methyl 2-(2-bromophenyl)-2-diazoacetate exhibits high regioselectivity, which is essential for the precise construction of complex molecules . This property is particularly important in the synthesis of molecules with multiple reactive sites, where the selectivity of the reaction can significantly impact the final product’s properties.

Synthesis of Vicinal Haloethers

The compound is also used in the synthesis of vicinal haloethers, which are compounds containing a halogen atom and an ether group in adjacent positions . These structures are valuable in various chemical transformations and can serve as precursors to more complex molecules.

Chemical Education and Research

Methyl 2-(2-bromophenyl)-2-diazoacetate is provided to early discovery researchers as part of a collection of unique chemicals . This highlights its role in chemical education and research, where it can be used to demonstrate various chemical reactions and synthesis techniques to students and researchers alike.

Safety and Hazards

“Methyl 2-(2-bromophenyl)-2-diazoacetate” is classified as a non-combustible solid . It is sold “as-is” without any representation or warranty with respect to the product . The safety data sheet for a similar compound, Bromomethane, indicates that it is a gas under pressure and may explode if heated . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects .

Mécanisme D'action

Target of Action

Methyl 2-(2-bromophenyl)-2-diazoacetate primarily targets the formation of carbon-carbon bonds in organic compounds . It is used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .

Pharmacokinetics

These properties suggest that the compound can be readily absorbed and distributed in the body, potentially impacting its bioavailability .

Result of Action

The action of Methyl 2-(2-bromophenyl)-2-diazoacetate results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad range of organic compounds, including benzoxepines . The compound’s action can also result in high regioselectivity in yields under transition-metal-free conditions .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-bromophenyl)-2-diazoacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is commonly used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be influenced by the presence of different functional groups and reaction conditions .

Propriétés

IUPAC Name |

methyl 2-(2-bromophenyl)-2-diazoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-4-2-3-5-7(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSLMMBUCKQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)

![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)

![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)

![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)

![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)